N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
Overview
Description
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a complex organic compound characterized by multiple functional groups, including a triazole ring, a thiadiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is followed by the construction of the thiadiazole ring via a condensation reaction with thiosemicarbazide. The bromophenyl group is introduced through a bromination reaction, and finally, the benzamide is formed through amidation.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Automation and continuous flow chemistry techniques can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole or triazole rings, resulting in the formation of sulfoxides or triazole oxides.
Reduction: Reduction of the bromophenyl group or other electrophilic sites can lead to the formation of various reduced derivatives.
Substitution: Halogen exchange reactions can occur, replacing the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or halogen exchange using potassium fluoride (KF).
Major Products
Oxidation products include sulfoxides and oxides.
Reduction products include various reduced intermediates and derivatives.
Substitution products involve a wide range of halogenated or functionalized compounds.
Scientific Research Applications
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide has various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials with specific physical or chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for this compound varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and thiadiazole rings are known for their ability to chelate metal ions and interact with biological macromolecules. The bromophenyl group may enhance the compound's binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide can be compared with similar compounds like:
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
N-{3-[1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
These compounds share a similar structural framework but differ in the nature of the substituents on the phenyl ring. This results in variations in their chemical reactivity, biological activity, and applications. The bromine atom in the original compound may confer unique properties, such as enhanced biological activity or altered chemical reactivity, compared to its chlorine, fluorine, or nitro analogs.
Properties
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c1-11-7-3-4-8-13(11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-10-6-5-9-14(15)20/h3-10H,1-2H3,(H,21,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAATYGAGCQOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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